2-(3-Benzoylphenoxy)-2-methylpropanoic acid
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Overview
Description
2-(3-Benzoylphenoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a benzoyl group attached to a phenoxy moiety, which is further connected to a methylpropanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-Benzoylphenoxy)-2-methylpropanoic acid typically involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system. The reaction is carried out in the presence of neutral, open-chain non-cyclic ligands at temperatures ranging from -10 to +50 degrees Celsius. The resulting mixture is then hydrolyzed to yield the desired acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the conversion of the resulting acid to a metal salt or an addition salt of a nitrogenous base can be employed to facilitate its isolation and purification .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Benzoylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
2-(3-Benzoylphenoxy)-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Benzoylphenoxy)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit cyclooxygenases and matrix metalloproteinases, which are involved in inflammatory processes and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting therapeutic effects.
Comparison with Similar Compounds
- 2-(3-Benzoylphenyl)propanohydroxamic acid
- 2-{3-[(Hydroxyimino)(phenyl)methyl]phenyl}propanoic acid
Comparison: 2-(3-Benzoylphenoxy)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and inhibitory effects on target enzymes. For example, 2-(3-Benzoylphenyl)propanohydroxamic acid has been found to be more potent in certain anti-inflammatory assays .
Properties
CAS No. |
62809-78-3 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(3-benzoylphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C17H16O4/c1-17(2,16(19)20)21-14-10-6-9-13(11-14)15(18)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,19,20) |
InChI Key |
TZHCITBRINNQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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